N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide
Overview
Description
N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as CPP-115, is a novel and potent inhibitor of the enzyme GABA aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits for various neurological disorders.
Mechanism of Action
N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide exerts its pharmacological effects by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is the main inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide can potentially reduce neuronal excitability and prevent seizures, anxiety, and addiction.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can potentially reduce neuronal excitability and prevent seizures, anxiety, and addiction. Furthermore, N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. This makes it a promising candidate for clinical development as a potential therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide has several advantages for lab experiments, including its potent and selective inhibition of GABA-AT and its favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Future Directions
There are several future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide, including:
1. Clinical trials to evaluate its safety and efficacy in various neurological disorders, including epilepsy, anxiety, and addiction.
2. Further studies on its pharmacokinetic properties, including its metabolism and excretion, to optimize dosing regimens and minimize potential side effects.
3. Development of more efficient and cost-effective synthesis methods for N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide to facilitate its use in lab experiments and clinical trials.
4. Exploration of its potential as a tool compound for studying GABAergic neurotransmission and its role in various neurological disorders.
5. Investigation of its potential as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia.
In conclusion, N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide is a novel and potent inhibitor of GABA-AT with potential therapeutic benefits for various neurological disorders. Its mechanism of action involves enhancing GABAergic neurotransmission, leading to reduced neuronal excitability and potential anticonvulsant, anxiolytic, and anti-addictive effects. Future research on N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide will help to further elucidate its pharmacological properties and potential therapeutic applications.
Scientific Research Applications
N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide can increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Furthermore, N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders.
properties
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-6-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-14-17(23-12-11-22-14)18(21)19-15-7-6-10-20(13-15)16-8-4-2-3-5-9-16/h15-16H,2-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCRHIQABFNSBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OCCO1)C(=O)NC2CCCN(C2)C3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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